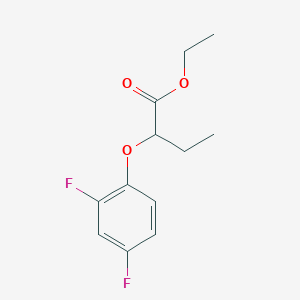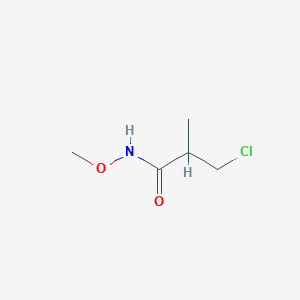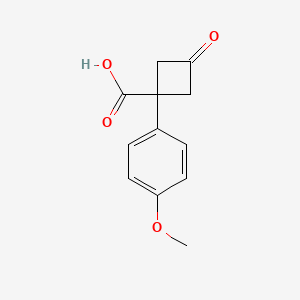
2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acétate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate is a chemical compound with the molecular formula C₁₄H₂₀N₂O₄ and a molecular weight of 280.32 g/mol . It is often used in organic synthesis and research due to its unique structure and reactivity.
Applications De Recherche Scientifique
Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate typically involves the reaction of ethyl 2-bromoacetate with 6-aminopyridine, followed by the protection of the amino group with tert-butoxycarbonyl (Boc) group . The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability of the compound .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as laboratory preparation but on a larger scale. This includes the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ethyl ester group.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Substitution: Products vary depending on the nucleophile used.
Deprotection: The major product is the free amine derivative of the compound.
Mécanisme D'action
The mechanism by which Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate exerts its effects involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected to reveal a reactive amine, which can then interact with enzymes or receptors, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(6-amino)pyridin-2-yl)acetate: Similar structure but lacks the Boc protecting group.
Methyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate: Similar but with a methyl ester instead of an ethyl ester.
Uniqueness
Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate is unique due to its combination of the Boc-protected amine and ethyl ester functionalities, making it a versatile intermediate in organic synthesis and research applications .
Propriétés
Numéro CAS |
408365-87-7 |
|---|---|
Formule moléculaire |
C14H19NO4 |
Poids moléculaire |
265.30 g/mol |
Nom IUPAC |
tert-butyl 6-(2-ethoxy-2-oxoethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C14H19NO4/c1-5-18-12(16)9-10-7-6-8-11(15-10)13(17)19-14(2,3)4/h6-8H,5,9H2,1-4H3 |
Clé InChI |
BRJFKWWIPOBJNV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=NC(=CC=C1)NC(=O)OC(C)(C)C |
SMILES canonique |
CCOC(=O)CC1=NC(=CC=C1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1425384.png)
![[1-Cyclopropyl-2-(propylthio)ethyl]methylamine](/img/structure/B1425385.png)


![[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine](/img/structure/B1425388.png)
![N-[4-(hydroxymethyl)phenyl]pent-4-enamide](/img/structure/B1425389.png)
![3-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid](/img/structure/B1425390.png)


![1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione](/img/structure/B1425398.png)

![7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1425401.png)

![Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate](/img/structure/B1425406.png)
